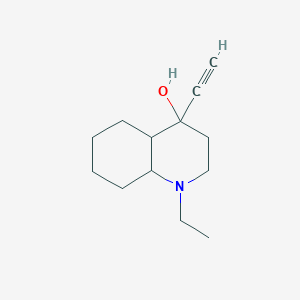
1-Ethyl-4-ethynyldecahydro-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-ethynyldecahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a decahydroquinoline core with an ethyl group at the first position and an ethynyl group at the fourth position, along with a hydroxyl group at the fourth position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by the introduction of ethyl and ethynyl groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and copper(I) iodide (CuI) for the ethynylation step. The hydroxyl group can be introduced through hydrolysis reactions under acidic or basic conditions .
Industrial Production Methods: Industrial production of 1-ethyl-4-ethynyldecahydroquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms ketones or aldehydes.
- Reduction of the ethynyl group forms ethyl derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-4-ethynyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl and ethynyl groups.
2-Hydroxyquinoline: Similar structure with a hydroxyl group at the second position.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position and exhibits different biological activities.
Uniqueness: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
62233-42-5 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3 |
Clave InChI |
VKVXQXCILDLDKN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C2C1CCCC2)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


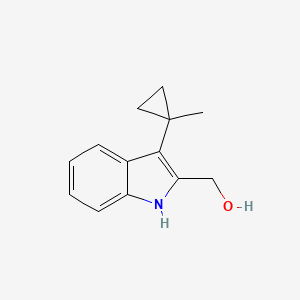
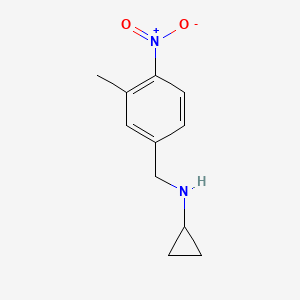

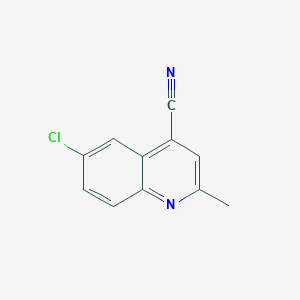
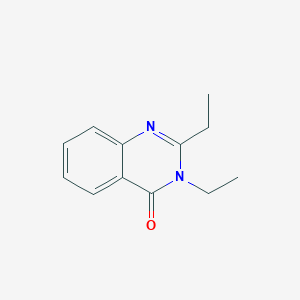
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
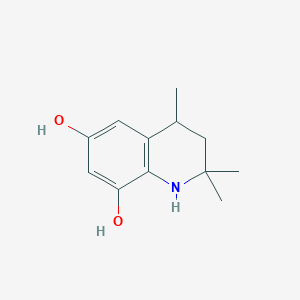




![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
